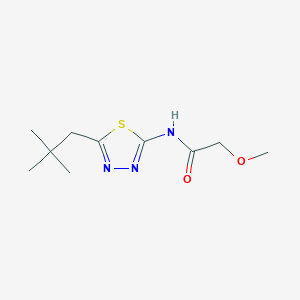
2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives and has shown promising results in various research studies.
Mécanisme D'action
The exact mechanism of action of 2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been reported to modulate the levels of certain neurotransmitters, such as dopamine and acetylcholine, in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its ability to exhibit a wide range of pharmacological activities. It has also been reported to have low toxicity and high selectivity towards certain targets. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide. One possible direction is to investigate its potential applications in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Another direction is to explore its potential as a drug delivery system for targeted drug delivery. Additionally, the development of more efficient synthesis methods for this compound may also be an area of future research.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-methoxyacetophenone with neopentylamine and thiosemicarbazide in the presence of acetic acid. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization. The yield of the product is reported to be around 60%.
Applications De Recherche Scientifique
2-methoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C10H17N3O2S |
|---|---|
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)5-8-12-13-9(16-8)11-7(14)6-15-4/h5-6H2,1-4H3,(H,11,13,14) |
Clé InChI |
UFGIEMUHZARIEO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)COC |
SMILES canonique |
CC(C)(C)CC1=NN=C(S1)NC(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216192.png)


![2,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216198.png)
![4-(acetylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216199.png)
![3-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216201.png)

![2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216204.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216207.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216208.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216209.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B216212.png)